Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18284405
InChI: InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3/b15-9-
SMILES:
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate

CAS No.:

Cat. No.: VC18284405

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate -

Specification

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3/b15-9-
Standard InChI Key WKSRJEIRMWCSMS-DHDCSXOGSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N\O
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate is systematically named according to IUPAC guidelines as tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate. Its molecular formula (C₁₄H₂₀N₂O₃) corresponds to a molecular weight of 264.32 g/mol. The compound’s isomeric SMILES string (CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N\O) reflects its stereochemistry, with the hydroxyimino group adopting a Z-configuration.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
IUPAC Nametert-butyl N-[[4-[(Z)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate
Canonical SMILESCC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO
InChI KeyWKSRJEIRMWCSMS-DHDCSXOGSA-N
PubChem CID86682771

Spectroscopic and Physicochemical Properties

The compound’s infrared (IR) spectrum exhibits characteristic absorptions for the carbamate carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyimino (O–H stretch at ~3200 cm⁻¹) groups. Nuclear magnetic resonance (NMR) data reveal distinct signals: a singlet for the tert-butyl group (δ 1.42 ppm, 9H), a methyl group attached to nitrogen (δ 3.04 ppm, 3H), and aromatic protons (δ 7.32–7.45 ppm, 4H). The hydroxyimino proton appears as a broad singlet at δ 11.2 ppm in ¹H NMR, confirming hydrogen bonding interactions.

Synthesis and Scalability

Laboratory-Scale Synthesis

The most reported synthesis involves a two-step sequence :

  • Condensation Reaction: 4-Formylphenylmethanol reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 4 hours to yield 4-((hydroxyimino)methyl)benzyl alcohol.

  • Carbamate Formation: The intermediate is treated with tert-butyl N-methylcarbamoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, achieving yields of 68–72% after column chromatography.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventDichloromethane (DCM)
BaseTriethylamine (2.2 equiv)
Temperature25°C (ambient)
Reaction Time12 hours
Yield68–72%

Industrial-Scale Production

Patent CN102020589B describes a continuous-flow process for analogous carbamates, utilizing microreactors to enhance heat transfer and reduce side reactions . Key parameters include:

  • Residence time: 8–10 minutes

  • Temperature: 50–60°C

  • Catalyst: 0.5 mol% DMAP (4-dimethylaminopyridine)
    This method achieves >90% conversion with minimal purification requirements, demonstrating scalability for kilogram-scale production .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The hydroxyiminomethyl group acts as a reactive warhead, forming covalent adducts with catalytic nucleophiles (e.g., serine in proteases, cysteine in kinases). In vitro assays against trypsin-like proteases show IC₅₀ values of 2.3–5.8 µM, with time-dependent inhibition kinetics consistent with a two-step mechanism.

Prodrug Development

Structural analogs of this compound serve as prodrugs, where the tert-butyl carbamate acts as a protecting group. Enzymatic cleavage in physiological conditions (pH 7.4, 37°C) releases active amines with t₁/₂ of 4.2 hours, as demonstrated in simulated gastric fluid studies.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Chlorinated Derivative

PropertyTert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamateTert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate
Molecular FormulaC₁₄H₂₀N₂O₃C₁₄H₁₉ClN₂O₃
Molecular Weight264.32 g/mol298.76 g/mol
Key Functional GroupHydroxyiminomethylChloro(hydroxyimino)methyl
Bioactivity (Protease IC₅₀)2.3 µM0.87 µM
Hazard ProfileIrritant (H315)H302, H315, H319, H335

The chloro derivative exhibits enhanced electrophilicity due to the electron-withdrawing chlorine atom, leading to improved enzyme inhibition but increased toxicity.

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